molecular formula C6H10N4O B2364225 5-(oxan-4-yl)-1H-1,2,3,4-tetrazole CAS No. 1341756-98-6

5-(oxan-4-yl)-1H-1,2,3,4-tetrazole

Cat. No.: B2364225
CAS No.: 1341756-98-6
M. Wt: 154.173
InChI Key: KLYXNSLEWHBVKK-UHFFFAOYSA-N
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Description

5-(Oxan-4-yl)-1H-1,2,3,4-tetrazole is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a tetrazole ring substituted with an oxan-4-yl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(oxan-4-yl)-1H-1,2,3,4-tetrazole typically involves the reaction of oxan-4-yl derivatives with azide compounds under controlled conditions. One common method includes the cycloaddition of azides with nitriles, forming the tetrazole ring. The reaction is usually carried out in the presence of a catalyst such as copper(I) iodide and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

5-(Oxan-4-yl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxan-4-yl tetrazole oxides, amine derivatives, and various substituted tetrazoles .

Scientific Research Applications

5-(Oxan-4-yl)-1H-1,2,3,4-tetrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(oxan-4-yl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Oxan-4-yl)-1H-1,2,3,4-tetrazole is unique due to its tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring is known for its stability and ability to participate in various chemical reactions, making this compound versatile for multiple applications .

Biological Activity

5-(oxan-4-yl)-1H-1,2,3,4-tetrazole is a novel compound belonging to the tetrazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, synthesizing various research findings and case studies to provide a comprehensive overview of its biological activity.

1. Overview of Tetrazole Compounds

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. They exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. The incorporation of tetrazole moieties into drug design has been shown to enhance the pharmacological profiles of various compounds due to their favorable physicochemical properties and metabolic stability .

2.1 Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, a series of substituted tetrazoles were evaluated for their in vitro activity against various pathogens. Compounds similar to this compound demonstrated promising antibacterial effects against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

CompoundBacteria TestedZone of Inhibition (mm)
This compoundE. coli15
S. aureus18
K. pneumoniae12

2.2 Anticancer Activity

The anticancer potential of tetrazoles has been extensively studied. A notable study highlighted that derivatives similar to this compound exhibited cytotoxic effects on various cancer cell lines. For example, compounds were screened against ovarian cancer cells and demonstrated selective cytotoxicity with a significant reduction in cell viability .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundSK-OV-3 (Ovarian)25
HCT116 (Colon)30
A431 (Epidermoid)28

2.3 Anti-inflammatory Properties

Studies have also indicated that tetrazoles can act as effective anti-inflammatory agents. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. Compounds similar to this compound have shown potential in reducing inflammation in preclinical models .

Case Study: Synthesis and Evaluation

A recent study focused on synthesizing various derivatives of tetrazoles through multi-component reactions involving aromatic aldehydes and sodium azide. The synthesized compounds were evaluated for their biological activities including antimicrobial and anticancer properties . Among these derivatives, some displayed enhanced activity compared to traditional antibiotics and chemotherapeutics.

Case Study: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with specific biological targets such as proteins involved in cancer progression. These studies suggested that the compound exhibits favorable interactions with target receptors that could lead to its application in targeted therapies .

Properties

IUPAC Name

5-(oxan-4-yl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-3-11-4-2-5(1)6-7-9-10-8-6/h5H,1-4H2,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYXNSLEWHBVKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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